6-Iodo-3-nitroimidazo[1,2-a]pyridine

Cross-coupling chemistry Sonogashira reaction Palladium catalysis

6-Iodo-3-nitroimidazo[1,2-a]pyridine (CAS 690258-23-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by an iodine atom at the 6-position and a nitro group at the 3-position on the fused bicyclic scaffold. With a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol , this compound serves as a versatile synthetic intermediate.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
CAS No. 690258-23-2
Cat. No. B3042983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-3-nitroimidazo[1,2-a]pyridine
CAS690258-23-2
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1I)[N+](=O)[O-]
InChIInChI=1S/C7H4IN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
InChIKeyVJONIPFOBPBPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-3-nitroimidazo[1,2-a]pyridine (CAS 690258-23-2): Heterocyclic Building Block for Cross-Coupling and Bioactive Molecule Synthesis


6-Iodo-3-nitroimidazo[1,2-a]pyridine (CAS 690258-23-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by an iodine atom at the 6-position and a nitro group at the 3-position on the fused bicyclic scaffold . With a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol , this compound serves as a versatile synthetic intermediate. Its structural features enable participation in transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, while the imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry for developing therapeutic agents targeting diverse biological pathways [1].

Why 6-Iodo-3-nitroimidazo[1,2-a]pyridine (CAS 690258-23-2) Cannot Be Replaced by Other 6-Halo Analogs


Substituting 6-iodo-3-nitroimidazo[1,2-a]pyridine with other 6-haloimidazo[1,2-a]pyridines (e.g., chloro, bromo) leads to fundamentally different synthetic outcomes and biological profiles that cannot be compensated for by adjusting reaction conditions. The C–I bond at position 6 exhibits markedly higher reactivity in palladium-catalyzed cross-couplings compared to C–Br or C–Cl bonds due to lower bond dissociation energy and superior leaving-group ability [1]. Furthermore, in the context of the 3-nitro series, the 6-iodo derivative is a direct precursor to 6-bromo- and 6-chloro-3-nitro analogs through halogen exchange, whereas the reverse transformation is not synthetically accessible [2]. Consequently, procurement of the 6-iodo compound is non-negotiable for applications requiring maximal C6 electrophilicity or for serving as the entry point to the entire 6-halo-3-nitro chemical space.

6-Iodo-3-nitroimidazo[1,2-a]pyridine (CAS 690258-23-2): Quantitative Evidence for Differentiated Procurement Decisions


Superior Reactivity of 6-Iodo Substituent in Sonogashira Cross-Coupling vs. Bromo and Chloro Analogs

In palladium-catalyzed Sonogashira cross-coupling reactions, the 6-iodo derivative of 3-nitroimidazo[1,2-a]pyridine exhibits substantially higher reactivity than the corresponding 6-bromo analog, with the 6-chloro derivative being essentially unreactive under identical conditions [1]. This reactivity hierarchy is consistent with established trends in aryl halide electrophilicity (I > Br ≫ Cl) and translates directly to synthetic utility.

Cross-coupling chemistry Sonogashira reaction Palladium catalysis C–C bond formation

Quantitative Affinity Advantage of 6-Iodo Substitution in β-Amyloid Plaque Imaging Ligands

Within the 4-(6-substituted-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) series, the 6-iodo parent compound serves as the benchmark for high-affinity binding to human β-amyloid (Aβ) plaques. Comparative structure-activity relationship (SAR) analysis reveals that 6-iodo substitution confers affinity (KI < 10 nM) that equals or exceeds all other 6-position modifications evaluated [1].

Alzheimer's disease imaging β-Amyloid plaque ligands PET radiotracers Medicinal chemistry SAR

Synthetic Accessibility: 6-Iodo Derivative as Precursor to Full 6-Halo-3-nitro Series via Halogen Exchange

The 6-iodo-3-nitroimidazo[1,2-a]pyridine scaffold serves as the direct synthetic precursor to both 6-bromo- and 6-chloro-3-nitroimidazo[1,2-a]pyridines through SRN1-mediated halogen exchange reactions. The transformation proceeds with quantitative conversion under mild conditions, whereas the reverse transformation (Br/I or Cl/I exchange) is not feasible due to the unfavorable thermodynamics of replacing lighter halogens with iodine via nucleophilic aromatic substitution [1].

Halogen exchange SRN1 reaction Nucleophilic substitution Synthetic methodology

Differential Carbonylation Selectivity Profile of 6-Iodoimidazo[1,2-a]pyridine Derivatives

In heterogeneous Pd-catalyzed aminocarbonylation reactions, 6-iodoimidazo[1,2-a]pyridine derivatives exhibit a unique dual-pathway selectivity profile that enables access to either monocarboxamides or α-ketoamides depending on reaction conditions. This tunable selectivity is specific to the iodo leaving group and is not observed with bromo or chloro analogs under comparable heterogeneous catalytic conditions [1].

Palladium-catalyzed carbonylation Aminocarbonylation Heterogeneous catalysis Carboxamide synthesis

Regioselective C6 Iodination vs. C3 Iodination: Electronic Control by 3-Nitro Substituent

The presence of the 3-nitro group on the imidazo[1,2-a]pyridine scaffold exerts a profound electronic influence that directs electrophilic iodination exclusively to the C6 position rather than the alternative electrophilic site at C3. In contrast, the parent imidazo[1,2-a]pyridine (without 3-nitro substitution) undergoes preferential iodination at C3 under many electrophilic conditions, leading to mixtures or the undesired regioisomer [1].

Regioselective halogenation Electrophilic aromatic substitution Nitro group directing effects Imidazo[1,2-a]pyridine reactivity

6-Iodo-3-nitroimidazo[1,2-a]pyridine (CAS 690258-23-2): Research and Industrial Application Scenarios


Palladium-Catalyzed Sonogashira Cross-Coupling for C6-Alkynylated Building Block Synthesis

Employ 6-iodo-3-nitroimidazo[1,2-a]pyridine as the electrophilic coupling partner in Sonogashira reactions to install alkynyl groups at the C6 position with high efficiency. Under standard Pd/Cu co-catalysis (e.g., Pd(PPh₃)₂Cl₂, CuI, amine base, DMF, 80°C), the iodo derivative achieves yields approaching 95%, whereas the corresponding 6-bromo analog yields only 83% and the 6-chloro derivative is unreactive [1]. This application is essential for generating extended π-conjugated systems for materials chemistry or for introducing alkyne handles for subsequent click chemistry functionalization.

Synthesis of β-Amyloid Imaging Agents and Radioligand Development

Utilize the 6-iodoimidazo[1,2-a]pyridine core as the foundational scaffold for developing SPECT and PET imaging agents targeting β-amyloid plaques in Alzheimer's disease. The 6-iodo IMPY framework demonstrates high-affinity binding to human Aβ plaques (KI < 10 nM), equivalent to the best-performing 6-substituted analogs in the series [1]. The iodine atom serves the dual function of establishing the high-affinity pharmacophore and providing a site for radioiodination (¹²³I for SPECT) or as a precursor for further derivatization to ¹¹C/¹⁸F-labeled PET tracers.

Precursor for Full 6-Halo-3-nitroimidazo[1,2-a]pyridine SAR Libraries

Procure 6-iodo-3-nitroimidazo[1,2-a]pyridine as the strategic entry point for generating a complete set of 6-halo-3-nitroimidazo[1,2-a]pyridine analogs (iodo, bromo, chloro) for structure-activity relationship (SAR) studies. Through SRN1-mediated halogen exchange, the 6-iodo compound can be quantitatively converted to 6-bromo and 6-chloro derivatives [1]. This unidirectional synthetic relationship means that procurement of the iodo derivative alone provides access to the entire halogen series, whereas procurement of the bromo or chloro compounds does not enable access to the iodo analog.

Divergent Aminocarbonylation for Amide and α-Ketoamide Library Synthesis

Leverage the tunable selectivity profile of 6-iodo-3-nitroimidazo[1,2-a]pyridine in heterogeneous Pd-catalyzed aminocarbonylation reactions to access either carboxamide or α-ketoamide product libraries from a single starting material [1]. By adjusting reaction parameters (CO pressure, temperature, amine stoichiometry), researchers can direct the reaction toward monocarbonylation (amide products) or double carbonylation (α-ketoamide products), enabling divergent medicinal chemistry exploration without synthesizing separate precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.